molecular formula C22H21N5O4 B2470682 N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941887-30-5

N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2470682
CAS No.: 941887-30-5
M. Wt: 419.441
InChI Key: RIZZOTXPIMDKKR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that combines a quinazolin-2,4-dione core, a 3-methyl-1,2,4-oxadiazole moiety, and an N-(2,3-dimethylphenyl)acetamide group. The quinazolin-dione scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets. The integration of the 1,2,4-oxadiazole ring, a well-characterized bioisostere for ester and amide functionalities, is a strategic design element that can enhance metabolic stability and binding affinity. This molecular hybrid is designed for investigating novel therapeutic agents, with potential research applications spanning the study of enzyme inhibition, kinase signaling pathways, and purinergic receptors. Its specific mechanism of action is a subject of ongoing investigation, but it is hypothesized to function as a potential antagonist or allosteric modulator for enzymes or receptors relevant to oncology and inflammatory diseases. Researchers can utilize this compound as a key chemical tool for probing complex biological processes and validating new molecular targets in vitro. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-13-7-6-9-17(14(13)2)24-19(28)11-26-18-10-5-4-8-16(18)21(29)27(22(26)30)12-20-23-15(3)25-31-20/h4-10H,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZZOTXPIMDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a quinazoline derivative. The presence of these heterocycles is significant as they are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit potent antimicrobial properties. For instance, studies have shown that oxadiazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways related to biofilm formation .

Cytotoxicity

Cytotoxicity studies have demonstrated that certain derivatives within the oxadiazole class can induce apoptosis in cancer cell lines. For example, compounds similar to the target molecule have shown selective toxicity against cancer cells while sparing normal cells. The cytotoxic effects were evaluated using MTT assays, revealing significant viability reduction in treated cancer cells compared to controls .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or replication.
  • Receptor Interaction : It might interact with specific receptors leading to altered signaling pathways.
  • Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells through mitochondrial pathways.

Study on Antimicrobial Activity

A study published in PubMed Central examined the antimicrobial efficacy of various oxadiazole derivatives. Among the tested compounds, those containing the oxadiazole ring demonstrated superior activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .

Cytotoxicity in Cancer Research

In another investigation focusing on cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), the tested oxadiazole derivatives exhibited significant cytotoxicity. Notably, certain compounds resulted in over 100% cell viability under controlled conditions, indicating a possible stimulatory effect on normal cells while effectively reducing cancer cell viability .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialOxadiazolesInhibition of bacterial growth
CytotoxicityOxadiazolesInduction of apoptosis in cancer cells
Enzyme InhibitionQuinazolinesModulation of metabolic pathways

Table 2: Cytotoxicity Results

Compound IDCell LineConcentration (µM)Viability (%)
24L92912110
25A54910045
29HepG25090

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, highlighting the presence of multiple functional groups that enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds containing oxadiazole and quinazoline derivatives. The compound N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has shown promising results in inhibiting various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of similar compounds:

  • Compounds were tested against several cancer cell lines including breast (MDA-MB-435), colon (HCT-116), and prostate (PC-3) cancers.
  • The compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant cytotoxicity against these cell lines .
Cell LineIC50 Value (µM)Reference
MDA-MB-4350.87
HCT-1160.80
PC-30.67

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects.

Case Study: Antimicrobial Testing

A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains:

  • The compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Enzyme Targeting

Research indicates that similar compounds can inhibit enzymes such as:

  • EGFR (Epidermal Growth Factor Receptor)

This inhibition leads to decreased cell proliferation in cancerous cells .

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dimethylphenyl group may enhance steric hindrance compared to dichlorophenyl analogues, reducing off-target interactions .

Pharmacological Activity

Comparative studies highlight the impact of structural variations on bioactivity:

Compound Class Activity Profile (Dose) Mechanism Insights Reference
Target Compound Predicted anti-inflammatory/analgesic Quinazoline-dione inhibits COX-2/LOX pathways*
Triazole-sulfanyl derivatives Anti-exudative (10 mg/kg vs. 8 mg/kg D-Na) COX-1/COX-2 inhibition; comparable to diclofenac
Oxadiazole-pyridinyl Enzyme inhibition (IC50 < 100 nM) Binds ATP pockets in kinase assays

Notes:

  • *Mechanistic data for the target compound is inferred from structural analogues. Direct studies are pending.
  • The triazole-sulfanyl derivatives exhibit strong anti-exudative effects but may have shorter half-lives due to sulfhydryl group oxidation .

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone and oxadiazole precursors. A common approach includes:

  • Step 1: Condensation of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 2,4-dioxo-3,4-dihydroquinazoline under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole-methyl-quinazolinone intermediate .
  • Step 2: Acetamide linkage via nucleophilic substitution using 2-chloro-N-(2,3-dimethylphenyl)acetamide in refluxing ethanol .
    Yield Optimization:
  • Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol tautomerism in the quinazolinone core) or residual solvents. Strategies include:

  • Dynamic NMR Experiments: Conduct variable-temperature NMR to identify tautomeric equilibria affecting chemical shifts .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic/amide regions .
  • Mass Fragmentation Analysis: Compare experimental MS/MS patterns with computational simulations (e.g., using MassFrontier) to confirm fragmentation pathways .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:
Given the structural similarity to quinazoline derivatives, prioritize assays aligned with known targets:

  • Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric/colorimetric kits (e.g., Cayman Chemical’s COX-2 Inhibitor Screening Kit) .
  • Antimicrobial Activity: Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution per CLSI guidelines .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression models .

Advanced: How should researchers address inconsistent biological activity data across analogs?

Methodological Answer:
Contradictions may stem from subtle structural variations (e.g., substituent electronic effects) or assay conditions:

  • SAR Analysis: Compare activity trends across analogs with systematic substitutions (e.g., methyl vs. chloro groups on the phenyl ring) to identify critical pharmacophores .
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to assess binding mode differences in target proteins (e.g., COX-2 active site) .
  • Assay Standardization: Re-test compounds under identical conditions (e.g., serum-free media, controlled oxygen levels) to minimize variability .

Basic: What stability studies are essential for ensuring compound integrity during storage?

Methodological Answer:

  • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC; use amber vials if photo-sensitive .
  • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quench reactions and quantify intact compound via LC-MS .
  • Thermal Stability: Store at 4°C, 25°C, and 40°C for 1–3 months; assess decomposition products using DSC/TGA .

Advanced: What mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with purified enzymes (e.g., COX-2) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) using immobilized target proteins .
  • Metabolite Profiling: Identify active metabolites via hepatic microsome incubation (human/rat) followed by UPLC-QTOF-MS analysis .

Advanced: How can researchers design comparative studies with structural analogs to improve potency?

Methodological Answer:

  • Library Design: Synthesize analogs with modifications at the oxadiazole (e.g., 3-ethyl instead of 3-methyl) or quinazolinone (e.g., 6-fluoro substitution) moieties .
  • Parallel Screening: Test analogs against panels of related targets (e.g., kinase family members) to identify selectivity trends .
  • Free Energy Calculations: Use MM-PBSA/GBSA to predict binding energy differences between analogs and targets .

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